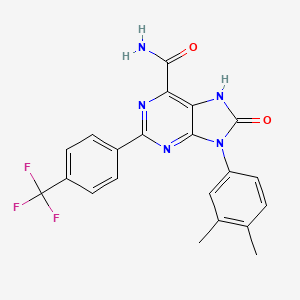

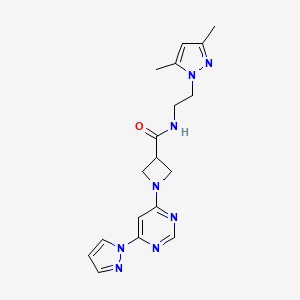

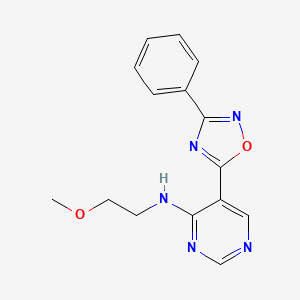

3-(2,3-二氢-1H-茚-5-基)-1-苯基-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest due to their potential applications in various fields. The compound "3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde" is not directly mentioned in the provided papers, but similar pyrazole carbaldehydes have been synthesized using different methods. For instance, novel pyrazole carbaldehydes with a trifluoromethyl group were synthesized using the Vilsmeier-Haack reagent, as reported in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Another method involved an electro-catalyzed multicomponent transformation in a green medium to produce pyrazole derivatives . Additionally, a simple procedure for synthesizing novel 3-(benzofur-2-yl)pyrazole-based heterocycles was described, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and properties of pyrazole carbaldehydes have been extensively studied. For example, the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a fluorophenyl pyrazole carbaldehyde were investigated both experimentally and theoretically . This study provides insights into the stability of the molecule, charge transfer, and potential sites for electrophilic and nucleophilic attacks, which could be relevant for understanding the structure of "3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde" .

Chemical Reactions Analysis

Pyrazole carbaldehydes can undergo various chemical reactions to form different heterocyclic compounds. For instance, a pyrazole carbaldehyde was used as a precursor for the synthesis of a series of novel heterocycles . Another study reported the synthesis of a compound by the reaction of a pyrazole carbaldehyde with indane-1,3-dione . These reactions highlight the reactivity of the carbaldehyde group in pyrazole derivatives and suggest possible reactions that "3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbaldehydes can vary depending on their structure. Solvatochromic and single crystal studies have been conducted to determine the structure and photophysical properties of these compounds . Such studies are crucial for understanding how the properties of pyrazole carbaldehydes change in different environments and could provide a basis for analyzing the properties of the compound .

科学研究应用

Heterocyclic Chemistry and Applications

杂环化学及其应用是有机化学中一个重要领域,其中包括吡唑类化合物,主要是因为它们在许多天然和合成化合物中的普遍存在以及各种应用。这一类中一个显著的化合物是3-(2,3-二氢-1H-茚-5-基)-1-苯基-1H-吡唑-4-甲醛。虽然对这种特定化合物的直接参考有限,但可以从围绕吡唑类化合物和类似杂环结构的更广泛研究中得出一些见解。

合成与反应:

- 类似4-(二氰甲亚甲基)-3-甲基-1-苯基-2-吡唑烯-5-酮的化合物的反应性使它们成为合成杂环化合物(包括吡唑咪唑烷、-噻唑烷和其他杂环化合物)的重要构建块。这些化合物在温和条件下的独特反应性对于生成各种杂环结构和染料至关重要(Gomaa & Ali, 2020)。

催化合成与绿色化学:

- 利用有机催化剂合成四氢苯并[b]吡喃的最新进展突显了绿色溶剂介质的重要性以及开发更少毒性和有前景的试剂/催化剂。这些原则符合绿色化学,并且这些方法受益于许多有机催化剂的可回收性,为合成杂环化合物提供了可持续的方法(Kiyani, 2018)。

生物活性杂环化合物:

- 像吡喃吡嘧啶这样的杂环骨架,被用于药用和制药应用,突显了这些结构的广泛适用性。通过采用多种催化剂的合成途径的回顾强调了杂环化合物在开发各种治疗应用的先导分子中的重要性(Parmar, Vala, & Patel, 2023)。

化学抑制剂和药物代谢:

- 化学抑制剂在调节细胞色素P450同工酶活性中的作用对于药物代谢至关重要,突显了在制药应用中选择性的重要性。了解特定抑制剂及其与不同CYP同工酶的相互作用对于预测药物相互作用和确保药物安全至关重要(Khojasteh et al., 2011)。

抗真菌应用:

- 针对病原体如镰刀菌的小分子研究突显了了解结构-活性关系(SAR)和药效团位点预测对设计具有抗真菌性质的靶向分子的重要性(Kaddouri et al., 2022)。

抗癌剂的合成策略:

- 探索吡唑烯衍生物用于开发新的抗癌剂展示了杂环化合物在治疗应用中的潜力。回顾吡唑烯衍生物中发现的合成策略和生物活性强调了它们在药物发现中的重要性和动态应用的潜力(Ray et al., 2022)。

安全和危害

属性

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-13-17-12-21(18-7-2-1-3-8-18)20-19(17)16-10-9-14-5-4-6-15(14)11-16/h1-3,7-13H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTDHTBBCZAJCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

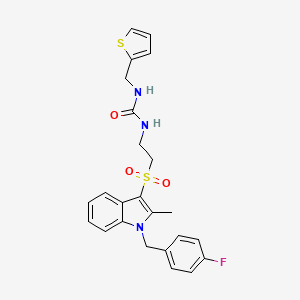

![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)

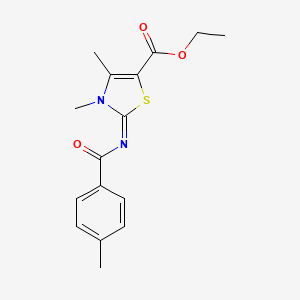

![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)

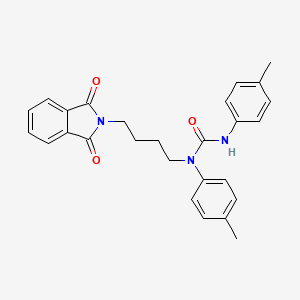

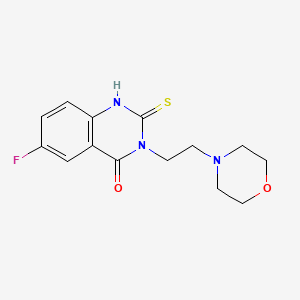

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2553390.png)

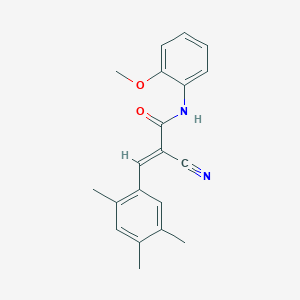

![6-(2-Methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2553399.png)